

veratric acid derivative design enhanced potency

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Compound Focus: Veratric Acid

CAS No.: 93-07-2

Cat. No.: S583083

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Frequently Asked Questions

Q1: What is the core structure of veratric acid and its key derivatives?

Veratric acid, also known as 3,4-dimethoxybenzoic acid, is a phenolic compound found in various plants and fruits [1] [2]. Its core structure serves as a scaffold for creating potent derivatives, primarily through modifications at the **carboxylic acid (-COOH) group**.

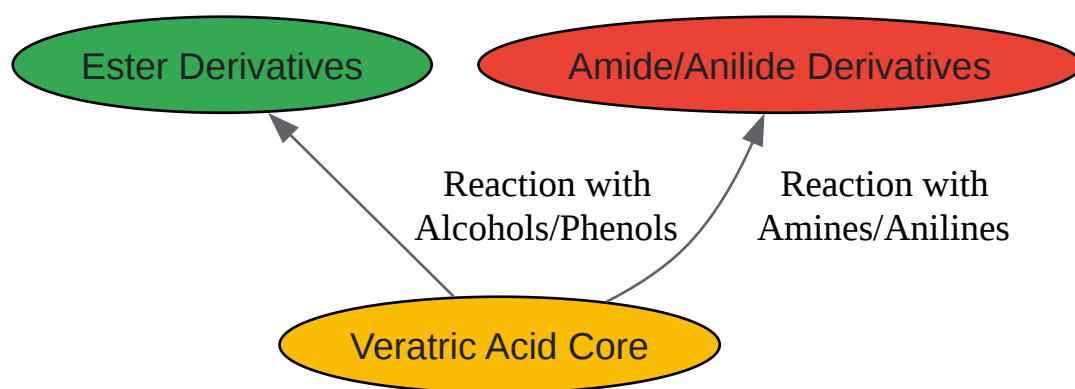
The table below summarizes the main types of derivatives you can synthesize and their general characteristics.

Derivative Type	General Structure	Key Features & Potency Insights
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| **Esters** [3] [4] | Formed by reaction with alcohols or phenols. | • **Potency varies with the ester group.** • Esters with aromatic rings (e.g., 8-quinoliny] veratrate) often show higher activity [3]. | | **Amides/Anilides** [3] | Formed by reaction with amines. | • Often show **significantly enhanced potency** compared to esters [3].

• **Anilides** (amides derived from aniline) with electron-withdrawing groups (e.g., -NO₂, -Br) are particularly potent [3]. |

The following diagram illustrates the core structure and the primary sites for chemical modification to create these derivatives.



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Q2: What specific chemical modifications lead to enhanced antimicrobial potency?

Research indicates that certain substituents can dramatically increase the antimicrobial activity of **veratric acid** derivatives. The effects of these modifications are often quantified using **pMIC values** (the negative logarithm of the minimum inhibitory concentration), where a higher pMIC value indicates greater potency [3].

The table below lists specific, high-potency derivatives and their performance against common microbial strains.

Potent Derivative	Key Structural Feature	Reported Antimicrobial Activity (pMIC)	Citation
8-Quinoliny veratrate	Ester with 8-hydroxyquinoline group	S. aureus: 1.45, B. subtilis: 1.53, E. coli: 1.56, C. albicans: 1.35, A. niger: 1.34	[3]

Potent Derivative	Key Structural Feature	Reported Antimicrobial Activity (pMIC)	Citation
m-Nitro veratranilide	Anilide with meta-NO ₂ group	S. aureus: 1.45	[3]
p-Bromo veratranilide	Anilide with para-Br group	S. aureus: 1.45	[3]
Compound V28	Specific derivative (structure not fully detailed in source)	MIC = 6.25 µg/ml against C. albicans; potential broad-spectrum agent	[4]

Q3: What are the proven experimental protocols for synthesis and evaluation?

Here are detailed methodologies for creating and testing **veratric acid** derivatives, as cited in the literature.

Synthetic Protocol 1: Catalytic Oxidation to Synthesize Veratric Acid [5] This method provides a direct synthesis from 3,4-dimethoxybenzaldehyde.

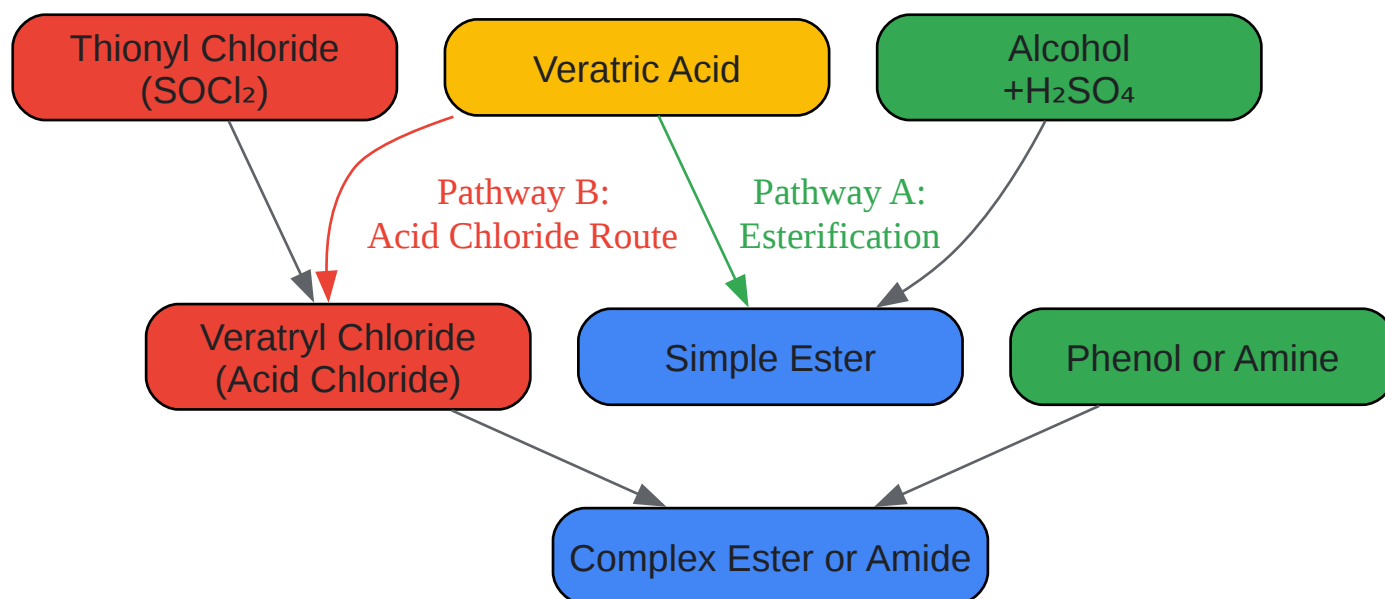
- **Reaction Setup:** Dissolve 3,4-dimethoxybenzaldehyde in acetonitrile in a round-bottom flask.
- **Catalyst Addition:** Add silver nitrate (AgNO₃) as a catalyst. The mass used should be **1/10th the weight** of the aldehyde.
- **Oxidation:** Slowly drip in hydrogen peroxide (H₂O₂) as the oxidant. The mass used should be **10 times the weight** of the aldehyde.
- **Reaction Conditions:** Heat the mixture to **50°C** and stir for approximately **2.1 hours**.
- **Work-up:** Quench the reaction by adding sodium thiosulfate to decompose any excess peroxide. Extract the **veratric acid** product using dichloromethane.
- **Purification:** Purify the crude product through recrystallization.

Synthetic Protocol 2: Ester and Amide Derivative Synthesis [3] This general workflow is used to create a library of esters and amides from **veratric acid**.

- **Ester Synthesis (Direct):** React **veratric acid** with the corresponding alcohol in the presence of concentrated sulfuric acid as a catalyst.
- **Acid Chloride Route:** For more complex esters (aryl esters) and all amides:
 - **Form Acid Chloride:** React **veratric acid** with thionyl chloride (SOCl₂).

- **Form Ester/Amide:** React the synthesized acid chloride with phenols (e.g., phenol, 8-hydroxyquinoline) or with various amines/anilines to produce the target amides and anilides.

The following diagram outlines this two-pathway synthetic workflow.



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Biological Evaluation Protocol: Antimicrobial Activity Assay [6] [3] This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of your synthesized derivatives.

- **Test Strains:**
 - **Gram-positive Bacteria:** *Staphylococcus aureus*, *Bacillus subtilis*.
 - **Gram-negative Bacterium:** *Escherichia coli*.
 - **Fungal Strains:** *Candida albicans*, *Aspergillus niger*.
- **Culture Media:**
 - Use **double-strength nutrient broth** for bacterial strains.
 - Use **Sabouraud dextrose broth** for fungal strains.
- **Procedure:** The **tube dilution method** is a standard technique. Prepare a serial dilution of the test compound in the appropriate broth, inoculate with a standardized microbial suspension, and incubate.
- **Analysis:** After incubation, determine the **MIC** (the lowest concentration that completely inhibits visible growth). Data is often converted to **pMIC** ($-\log(\text{MIC})$) for QSAR analysis.
- **Reference Standards:** Use **ciprofloxacin** for antibacterial and **fluconazole** for antifungal activity as positive controls for comparison.

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References

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